Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-aminobenzonitrile with ethyl 2-chloro-5-formylpyrimidine-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .
Scientific Research Applications
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-(4-nitrophenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
- Ethyl 2-(4-methylphenyl)pyrimidine-5-carboxylate
These compounds share a similar pyrimidine core but differ in the substituents attached to the phenyl ring. The unique amino group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Structural Characteristics
This compound has the molecular formula C12H14N2O2 and a molecular weight of 226.25 g/mol. The compound features a pyrimidine ring, an ethyl ester group, and an amino group attached to a phenyl ring. These structural components contribute to its reactivity and interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent . Its mechanism is believed to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cancer proliferation.
- In vitro Studies : Preliminary investigations suggest that this compound can inhibit tumor cell growth through interactions with molecular targets involved in cancer pathways. For example, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
- In vivo Studies : In animal models, compounds similar to this compound have demonstrated significant anticancer activity. For instance, derivatives have been tested in murine models, showing reduced tumor growth and angiogenesis .
Study Type | Cell Line/Model | IC50 (µM) | Observations |
---|---|---|---|
In vitro | MCF7 (breast) | 15 | Significant inhibition of cell proliferation |
In vivo | EAC (murine) | 10 | Reduced tumor size and angiogenesis |
Enzyme Modulation
This compound has been investigated for its ability to modulate enzyme activity, particularly in relation to cancer treatment.
- Enzyme Inhibition : The compound has shown potential as a modulator of enzymes critical in cancer metabolism. For example, it may inhibit enzymes involved in nucleotide synthesis pathways, which are essential for rapidly dividing cancer cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the amino group facilitates interactions with various biological receptors and enzymes, leading to therapeutic effects.
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrimidine derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with an IC50 value comparable to established chemotherapeutic agents .
- Enzyme Interaction Studies : Molecular docking studies have suggested that this compound has a high binding affinity for enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .
Properties
CAS No. |
1416438-26-0 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2,14H2,1H3 |
InChI Key |
SAAPJDSPRPJENU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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